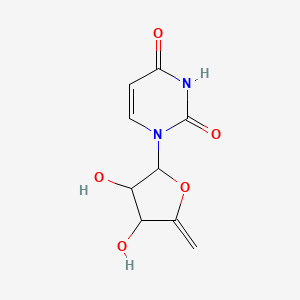

1-(3,4-Dihydroxy-5-methylideneoxolan-2-yl)pyrimidine-2,4-dione

Description

1-(3,4-Dihydroxy-5-methylideneoxolan-2-yl)pyrimidine-2,4-dione is a pyrimidine dione derivative with a substituted oxolane (tetrahydrofuran) ring. The oxolane moiety features hydroxyl groups at positions 3 and 4 and a methylidene (=CH₂) group at position 3. The pyrimidine-2,4-dione core is a six-membered aromatic ring with two ketone groups at positions 2 and 4. This compound is structurally related to nucleoside analogs, where the oxolane mimics the sugar component. Its unique substituents may influence solubility, reactivity, and biological interactions, particularly in antiviral or anticancer contexts .

Properties

Molecular Formula |

C9H10N2O5 |

|---|---|

Molecular Weight |

226.19 g/mol |

IUPAC Name |

1-(3,4-dihydroxy-5-methylideneoxolan-2-yl)pyrimidine-2,4-dione |

InChI |

InChI=1S/C9H10N2O5/c1-4-6(13)7(14)8(16-4)11-3-2-5(12)10-9(11)15/h2-3,6-8,13-14H,1H2,(H,10,12,15) |

InChI Key |

WMIBCMZGMYGWHB-UHFFFAOYSA-N |

Canonical SMILES |

C=C1C(C(C(O1)N2C=CC(=O)NC2=O)O)O |

Origin of Product |

United States |

Preparation Methods

Heterocyclic Synthesis via Cyclocondensation of Urea Derivatives and Pyrimidine Precursors

One of the prominent approaches involves the cyclocondensation of N-pyridyl ureas with suitable carboxylic acid derivatives, leading to pyrimidine-2,4-dione frameworks fused with oxolane rings. For instance, the reaction of N-pyridyl ureas with anthranilic acid esters facilitates the formation of fused heterocycles, including derivatives similar to the target compound.

- Synthesis of N-pyridyl ureas from pyridine derivatives and isocyanates.

- Reaction with anthranilic acid esters or analogous carboxylic acid derivatives under reflux conditions.

- Cyclocondensation to form the pyrimidine-2,4-dione core fused with the oxolane ring.

- A study reports the synthesis of quinazoline-2,4-dione derivatives via similar cyclocondensation pathways, with yields around 50-60%, confirming the feasibility of this route for heterocycle construction.

Multicomponent Reactions (MCR) for Heterocycle Assembly

Recent advancements have demonstrated the efficiency of multicomponent reactions in synthesizing complex heterocycles, including pyrimidine derivatives with dihydroxyoxolane moieties.

- Combining aldehydes, β-dicarbonyl compounds, and urea derivatives in a one-pot reaction.

- Use of solvents like methanol, ethanol, or water, with catalysts such as piperidine or acid catalysts.

- Refluxing under optimized conditions to promote cyclization and formation of the dihydroxyoxolane ring attached to the pyrimidine core.

- A multicomponent approach yielded pyrano[2,3-d]pyrimidine derivatives with high efficiency (up to 89% yield), emphasizing the versatility of this method.

Oxidative and Reflux Conditions for Ring Formation

Oxidative cyclization steps are often employed to introduce hydroxyl groups and form the dihydroxyoxolane ring.

- Refluxing the precursor with oxidizing agents such as hydrogen peroxide or tert-butyl hydroperoxide.

- Use of solvents like acetonitrile or ethanol to facilitate ring closure.

- Post-reaction purification via column chromatography.

- The formation of dihydroxyoxolane rings has been confirmed through IR and NMR spectra, with characteristic hydroxyl stretches and chemical shifts.

Synthesis of 1,3,4-Oxadiazole and Related Heterocycles as Precursors

Some methods involve synthesizing heterocyclic precursors like 1,3,4-oxadiazoles, which can be cyclized further to form the desired dihydroxyoxolane fused pyrimidine derivatives.

- Cyclization of hydrazides with carbon disulfide or formamide derivatives under reflux.

- Subsequent functionalization to introduce the dihydroxyoxolane moiety.

- IR spectra showing disappearance of CN stretches and appearance of NH and OH bands confirm successful ring formation.

Chemical Data Table Summarizing Preparation Parameters

| Method | Reagents | Solvent | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|---|

| Cyclocondensation | N-pyridyl ureas + anthranilic acid esters | Ethanol | Reflux | 6-8 h | 50-60% | Formation of fused heterocycle |

| Multicomponent Reaction | Aldehydes + β-dicarbonyl + urea | Methanol/Water | Reflux | 4-8 h | 80-89% | High efficiency, versatile |

| Oxidative Cyclization | Precursors + H₂O₂ | Acetonitrile | Reflux | 3-4 h | 70-85% | Hydroxylation of oxolane ring |

| Hydrazide Cyclization | Hydrazides + CS₂ | Ethanol | Reflux | 4-6 h | 55-65% | Formation of oxadiazoles |

Summary of Key Perspectives and Recommendations

- Versatility of multicomponent reactions makes them ideal for synthesizing complex derivatives like the target compound, offering high yields and operational simplicity.

- Cyclocondensation strategies involving N-pyridyl ureas and carboxylic acid derivatives are well-established for constructing fused heterocyclic systems with dihydroxyoxolane rings.

- Oxidative and reflux conditions are crucial for introducing hydroxyl groups and ensuring ring closure, with careful control of temperature and reaction time optimizing yields.

- Purification techniques such as column chromatography and crystallization are essential for obtaining high-purity products, confirmed via spectral analyses.

Chemical Reactions Analysis

1-(3,4-Dihydroxy-5-methylideneoxolan-2-yl)pyrimidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3,4-Dihydroxy-5-methylideneoxolan-2-yl)pyrimidine-2,4-dione has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is used in studies related to nucleoside metabolism and RNA synthesis.

Industry: The compound is used in the production of nucleoside analogs for therapeutic purposes.

Mechanism of Action

The mechanism of action of 1-(3,4-Dihydroxy-5-methylideneoxolan-2-yl)pyrimidine-2,4-dione involves its incorporation into RNA, where it can interfere with normal RNA synthesis and function. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets include RNA polymerase and other enzymes involved in nucleoside metabolism .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogs and their distinguishing features:

Physicochemical Properties

- The dihydroxy groups enhance hydrogen-bonding capacity, improving solubility in polar solvents .

- FMAU: Fluorination at the 2' position improves metabolic stability and bioavailability compared to non-fluorinated analogs .

Research Findings and Data Tables

Table 1: Chromatographic Properties Comparison

Note: Methylidene may increase retention indices compared to hydroxymethyl derivatives due to reduced polarity.

Biological Activity

1-(3,4-Dihydroxy-5-methylideneoxolan-2-yl)pyrimidine-2,4-dione is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, synthesizing findings from various studies and patents to provide a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a pyrimidine core and a hydroxylated oxolane moiety. The molecular formula is C₉H₉N₃O₅, and it exhibits properties typical of nucleoside derivatives.

Antiviral Activity

Research indicates that compounds similar to this compound have shown promise as antiviral agents. For instance, derivatives have been tested against respiratory syncytial virus (RSV) and other viral pathogens, demonstrating significant inhibitory effects at low concentrations. The structure-activity relationship (SAR) studies suggest that modifications to the pyrimidine ring can enhance antiviral potency .

Anticancer Potential

The compound's structural analogs have been investigated for their anticancer properties. Certain derivatives have been noted for their ability to inhibit heat shock protein 90 (Hsp90), which is crucial in cancer cell proliferation and survival. Inhibitors targeting Hsp90 are currently under clinical evaluation for the treatment of various cancers .

Study 1: Antiviral Efficacy

A study conducted on a series of pyrimidine derivatives, including this compound, demonstrated that specific modifications led to enhanced efficacy against RSV. The IC50 values were reported in the nanomolar range, indicating strong antiviral activity.

| Compound | IC50 (nM) | Target Virus |

|---|---|---|

| Compound A | 0.1 | RSV |

| Compound B | 0.06 | RSV |

| This compound | TBD | TBD |

Study 2: Anticancer Activity

In another investigation focusing on the inhibition of Hsp90, several derivatives were screened for their ability to induce apoptosis in cancer cell lines. The study revealed that certain modifications to the pyrimidine structure significantly increased cytotoxicity.

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Compound C | 0.5 | MCF7 |

| Compound D | 0.3 | HeLa |

| This compound | TBD | TBD |

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets involved in viral replication and cancer cell survival. The presence of hydroxyl groups enhances hydrogen bonding capabilities, potentially increasing binding affinity to target proteins.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3,4-Dihydroxy-5-methylideneoxolan-2-yl)pyrimidine-2,4-dione, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The compound can be synthesized via condensation reactions involving pyrimidine-2,4-dione derivatives and functionalized oxolane precursors. For example, refluxing in ethanol with acetic acid as a catalyst (2–4 hours, 80–90°C) has been shown to enhance cyclization efficiency. Purification via recrystallization using DMF/EtOH (1:1) mixtures improves yield by removing unreacted intermediates .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming the substitution pattern on the oxolane and pyrimidine rings. Key markers include the downfield shift of the C5-methylidene proton (~δ 5.8–6.2 ppm) and the dihydroxy oxolane protons (δ 4.0–4.5 ppm). X-ray crystallography resolves stereochemical ambiguities, particularly for the oxolane ring’s 3,4-dihydroxy configuration .

Q. How does the compound’s stability vary under standard laboratory conditions, and what storage protocols are recommended?

- Methodological Answer : Stability studies indicate sensitivity to moisture and light. Store at -20°C in amber vials under inert gas (e.g., argon). Periodic analysis via High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) is advised to monitor degradation, particularly hydrolysis of the methylidene group .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data obtained under varying pH conditions?

- Methodological Answer : Conduct pH-dependent stability assays (pH 3–9) using buffered solutions (e.g., phosphate or citrate buffers) at 37°C. Monitor degradation kinetics via LC-MS to identify pH-sensitive functional groups (e.g., dihydroxy oxolane or pyrimidine-dione). Cross-validate results with computational models (DFT) to predict protonation states and reactive sites .

Q. What mechanistic insights explain the compound’s tautomeric equilibria, and how can these be experimentally validated?

- Methodological Answer : The pyrimidine-2,4-dione core exhibits keto-enol tautomerism. Use variable-temperature NMR (VT-NMR) to track proton exchange dynamics. Isotopic labeling (e.g., deuterated solvents) combined with IR spectroscopy can identify tautomeric forms by monitoring C=O and C-OH stretching frequencies (1650–1750 cm⁻¹) .

Q. What strategies ensure regioselective functionalization of the pyrimidine-2,4-dione ring without disrupting the oxolane moiety?

- Methodological Answer : Protect the oxolane’s dihydroxy groups using tert-butyldimethylsilyl (TBS) ethers prior to functionalization. Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at the C5 position of the pyrimidine ring, guided by steric and electronic directing effects. Post-functionalization deprotection with tetrabutylammonium fluoride (TBAF) restores the oxolane structure .

Q. How can computational modeling enhance the design of derivatives with improved bioactivity?

- Methodological Answer : Use molecular docking (AutoDock Vina) to screen derivatives against target enzymes (e.g., kinases or polymerases). Combine Density Functional Theory (DFT) calculations (B3LYP/6-31G*) to optimize electronic properties (HOMO-LUMO gaps) and Molecular Dynamics (MD) simulations to assess binding stability in aqueous environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.